molecular formula C17H16N2O2S B2362902 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 940368-03-6

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No. B2362902
M. Wt: 312.39
InChI Key: HACVHECYKCWWCZ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also known as DMBMF, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.

Scientific Research Applications

  • Photodynamic Therapy Applications :

    • Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing potential as Type II photosensitizers in cancer treatment via photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
  • Optical and Thermal Properties :

    • Prabukanthan et al. (2020) investigated the crystal structure, optical, thermal, and non-linear optical (NLO) properties of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, finding it to exhibit significant thermal stability and optical band gap, suggesting potential applications in material science (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
  • Anti-Parasite and Antimicrobial Activities :

    • Restrepo et al. (2018) synthesized novel iodotyramides with para-substituted benzoic acids, including compounds with methoxybenzamide groups. They demonstrated significant anti-parasitic activity against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi, highlighting potential applications in treating parasitic infections (Restrepo, Surmay, Jaramillo, & Restrepo, 2018).
    • Desai et al. (2013) synthesized benzamides incorporating a thiazole ring and found them to possess antimicrobial properties against various bacteria and fungi, indicating their potential use in microbial disease treatment (Desai, Rajpara, & Joshi, 2013).
  • Anticonvulsant Activity :

    • Gineinah (2001) reported on derivatives of 2-amino-5- and 6-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzothiazole and their anticonvulsant properties. The study demonstrates their potential as anticonvulsant agents (Gineinah, 2001).
  • Corrosion Inhibition :

    • Hu et al. (2016) synthesized benzothiazole derivatives and studied their effectiveness as corrosion inhibitors for carbon steel in acidic conditions. Their findings suggest potential industrial applications in corrosion prevention (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-4-9-14-15(11(10)2)18-17(22-14)19-16(20)12-5-7-13(21-3)8-6-12/h4-9H,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACVHECYKCWWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

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